molecular formula C12H11FN2O2 B2760357 3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid CAS No. 957290-76-5

3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid

Cat. No. B2760357
CAS RN: 957290-76-5
M. Wt: 234.23
InChI Key: JOBXEHUVOYPOLN-UHFFFAOYSA-N
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Description

“3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid” is a chemical compound with the CAS Number: 72145-01-8 and a molecular weight of 168.2 . Its IUPAC name is 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid .


Molecular Structure Analysis

The InChI Code for “3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid” is 1S/C8H12N2O2/c1-6-5-7(2)10(9-6)4-3-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

The molecular formula of “3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid” is C8H12N2O2 .

Scientific Research Applications

Synthesis and Characterization

A study by Guerrero et al. (2008) focuses on the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. These ligands, including 3,5-dimethylpyrazolic hybrids, form complexes that exhibit different structures depending on the solvent, highlighting the versatility of pyrazole-based compounds in coordination chemistry. The solid-state structures and solution behavior of these complexes offer insights into their potential applications in catalysis and material science (Guerrero et al., 2008).

Fluorescence and Photocatalytic Activities

Mondal et al. (2015) report on the use of dithiocarbazate functionalized 3,5-dimethyl pyrazole ligands for the solvothermal synthesis of CdS nanocrystals. These nanocrystals demonstrate quantum confinement effects and potential for photodegradation of organic dyes, indicating their application in environmental remediation and photocatalytic processes (Mondal et al., 2015).

Molecular Modeling and Biological Applications

Shubhangi et al. (2019) highlight the design and synthesis of pyrazole-based drug molecules, showcasing their interaction with bacterial DNA gyrase compared to standard drugs. This research emphasizes the potential of pyrazole derivatives in developing new antimicrobial agents, with in silico studies providing a foundation for further experimental validation (Shubhangi et al., 2019).

Luminescence Mechanochromism

Xiao et al. (2014) investigate the luminescence mechanochromism of Cu3Pz3-type complexes, including those with ethyl-4'-benzoate-3,5-dimethylpyrazolate ligands. The study reveals mechanically induced intensity switching between high-energy and low-energy emission bands, suggesting applications in sensors and optical storage devices (Xiao et al., 2014).

Cocrystal Formation

Luo et al. (2012) explore the cocrystal formation between liquid 2,3-dimethyl pyrazine and hydroxyl substituted benzoic acids, demonstrating the role of hydrogen bonding in stabilizing these structures. This research underlines the importance of cocrystal strategies in the pharmaceutical industry for modifying drug properties (Luo et al., 2012).

Safety and Hazards

“3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid” is labeled as an irritant .

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-5-8(2)15(14-7)11-6-9(12(16)17)3-4-10(11)13/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBXEHUVOYPOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)C(=O)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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